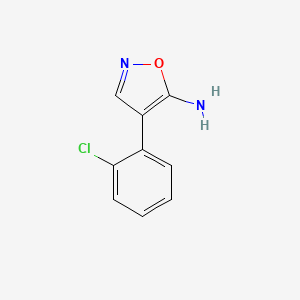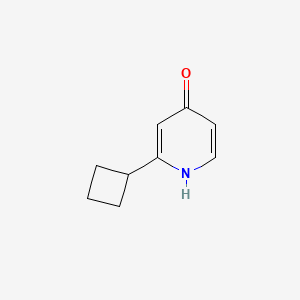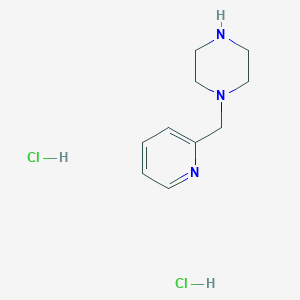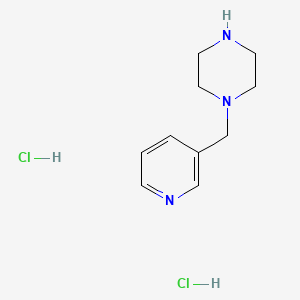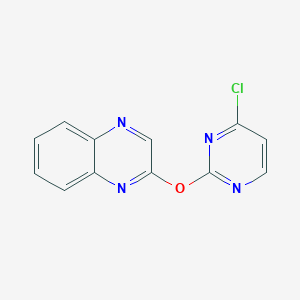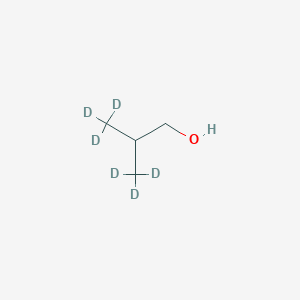
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol
Descripción general
Descripción
“3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol” is a deuterated compound. Its CAS Number is 72182-69-5 .
Physical and Chemical Properties The molecular weight of this compound is 80.15860 . It has a density of 0.867 g/cm3 . The boiling point is 105.039ºC at 760 mmHg . The molecular formula is C4H4D6O .
Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol can be involved in stereocontrolled synthesis processes. For example, the lipase-mediated kinetic resolution of esters related to this compound leads to high enantiomeric purity, which is crucial for the production of enantioselective compounds. Such processes are essential for developing pharmaceuticals and materials with specific optical activities (Shimizu, Sugiyama, & Fujisawa, 1996).
Antifungal Activity
Compounds structurally similar to 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol, like 1,2,3-Triazole derivatives synthesized from related propan-2-ols, exhibit significant antifungal activity. Such derivatives have shown effectiveness against various Candida species, highlighting their potential in developing new antifungal therapies (Lima-Neto et al., 2012).
Homogeneous Hydrogenation
Ruthenium complexes have been used to catalyze the addition of ortho C–H bonds of aromatic ketones to olefins, a process that can involve molecules with structural similarities to 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol. Such catalytic activities are important in the chemical industry for creating bonds in a highly efficient and selective manner, potentially opening new pathways for synthesizing complex molecules (Kakiuchi et al., 1995).
Radical Deuteration
A method involving radical pathways for the deuteration of alkyl iodides using D2O has been developed, which could potentially be applied to compounds like 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol. This technique offers a mild and environmentally benign approach for selectively incorporating deuterium atoms into molecules, beneficial for labeling purposes and optimizing drug candidate properties (Soulard et al., 2018).
Propiedades
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678661 | |
| Record name | Isobutyl alcohol-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol | |
CAS RN |
72182-69-5 | |
| Record name | Isobutyl alcohol-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



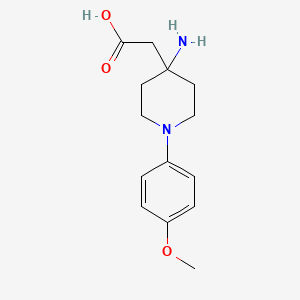
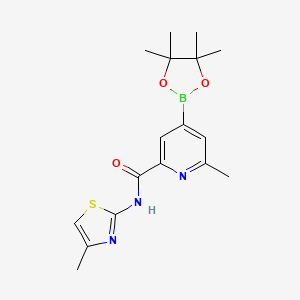
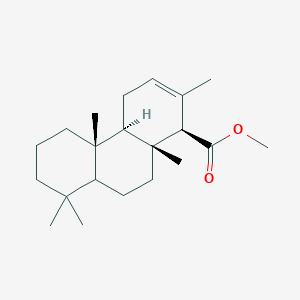

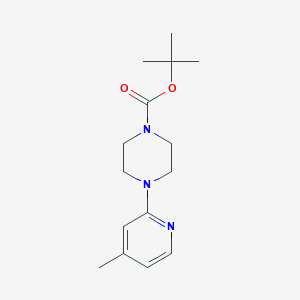
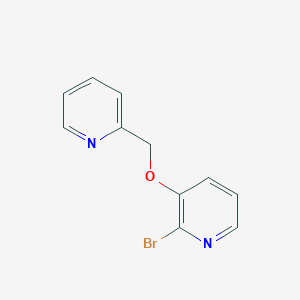
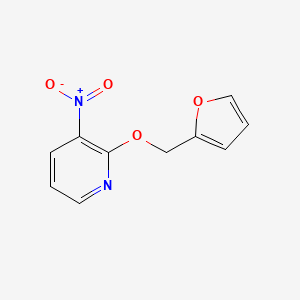
![5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1502805.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1502807.png)
